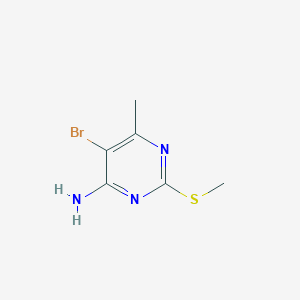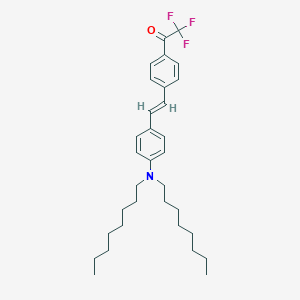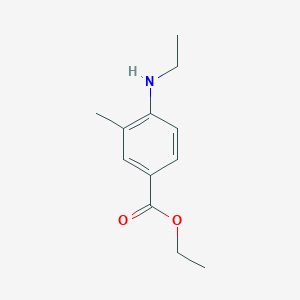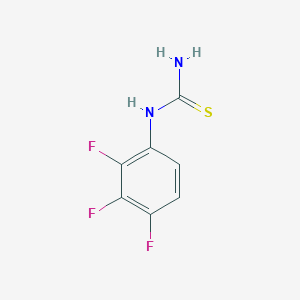![molecular formula C9H7FN2 B070600 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene CAS No. 182743-91-5](/img/structure/B70600.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[420]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is a unique compound characterized by its bicyclic structure fused with a diazirine ring and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a series of cyclization reactions starting from benzocyclobutene derivatives.
Introduction of the diazirine ring: The diazirine ring is introduced through a reaction involving the corresponding diazo compound and a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and enzyme active sites.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene intermediate, which can then interact with nearby molecules. This property makes it useful in photoaffinity labeling and studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is unique due to the presence of the diazirine ring and the fluorine atom, which confer distinct photoreactive properties and chemical reactivity. These features make it particularly valuable in applications requiring precise molecular interactions and labeling.
Properties
CAS No. |
182743-91-5 |
|---|---|
Molecular Formula |
C9H7FN2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
InChI |
InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
InChI Key |
PHXKSRVHISUOMR-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Canonical SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Synonyms |
3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


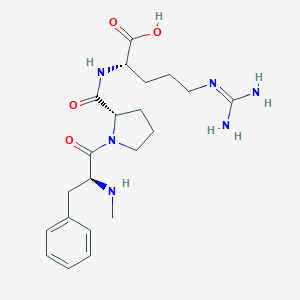
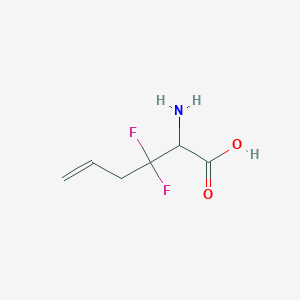
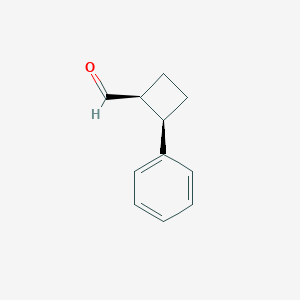
![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
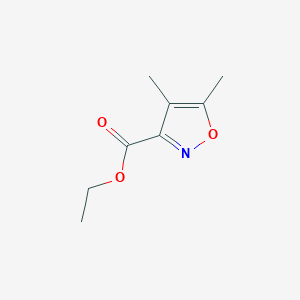
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
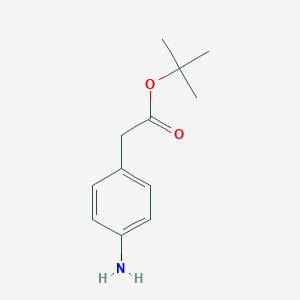
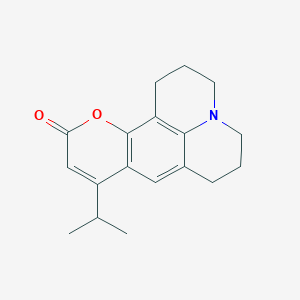
![[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-](/img/structure/B70536.png)
